Boc-l-thr(alloc)-oh dcha

概要

説明

Boc-l-thr(alloc)-oh dcha is a compound used in peptide synthesis. It is a derivative of threonine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups. These protecting groups are crucial in organic synthesis to prevent unwanted reactions at specific functional groups during the synthesis process.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-l-thr(alloc)-oh dcha involves the protection of the amino and hydroxyl groups of threonine. The Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions, while the Alloc group is introduced using allyl chloroformate. The reaction conditions often involve mild temperatures and the use of organic solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Boc Group Stability and Removal

-

The Boc group is stable under basic and nucleophilic conditions but cleaved under acidic conditions.

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) efficiently removes the Boc group in 20–40 minutes at room temperature .

Alloc Group Reactivity

-

The Alloc group is orthogonally stable to acids but cleaved via palladium-catalyzed deprotection.

-

Deprotection :

-

Conditions : 0.1–0.3 equivalents of Pd(PPh₃)₄, 5–10 equivalents of morpholine or phenylsilane in CH₂Cl₂ .

-

Time : Two sequential treatments (10–30 minutes each) achieve >95% deprotection yield .

-

Mechanism : Pd(0)-mediated allyl transfer to scavengers (morpholine/phenylsilane) releases CO₂ and regenerates the hydroxyl group .

-

DCHA Counterion Role

-

The DCHA salt enhances solubility in nonpolar solvents (e.g., CH₂Cl₂, THF) during coupling reactions.

-

Removal : Acidic cleavage (e.g., TFA) releases DCHA as a free base, forming the carboxylic acid intermediate .

Activation and Coupling

-

Activators : HATU, HOAt, or HBTU with DIPEA or TMP as bases .

-

Efficiency : Coupling yields exceed 90% under optimized conditions, with minimal epimerization due to the steric bulk of Boc and Alloc groups .

Recrystallization and Purification

Post-synthetic purification leverages the differential solubility of Boc-L-Thr(Alloc)-OH·DCHA in mixed solvents:

| Solvent System | Purpose | Reference |

|---|---|---|

| MeOH/CH₂Cl₂ (1:3 v/v) | Recrystallization of crude product | |

| EtOAc/Hexane (2:1 v/v) | Remove Pd catalyst residues |

Comparative Stability Data

| Protecting Group | Stability to TFA | Stability to Pd(0) | Racemization Risk |

|---|---|---|---|

| Boc | Labile | Stable | Low (Thr β-carbon) |

| Alloc | Stable | Labile | Negligible |

科学的研究の応用

Peptide Synthesis

Boc-l-threonine (alloc)-OH dcha is primarily used in the synthesis of peptides, where it acts as a protected amino acid. The Boc group facilitates the selective deprotection of the amino group, allowing for the formation of peptide bonds without interference from other functional groups.

Solid-Phase Peptide Synthesis

In SPPS, Boc-l-threonine (alloc)-OH dcha can be incorporated into growing peptide chains. The following steps outline its role:

- Coupling Reaction : The Boc-l-threonine (alloc)-OH dcha is activated for coupling with other amino acids using coupling reagents such as HBTU or HATU. This results in the formation of peptide bonds while maintaining the integrity of the threonine side chain .

- Deprotection : After coupling, the Boc group can be removed using trifluoroacetic acid (TFA), exposing the free amine for further peptide elongation .

Applications in Drug Development

The versatility of Boc-l-threonine (alloc)-OH dcha extends to drug development, particularly in the synthesis of bioactive peptides and peptidomimetics.

Anticancer Agents

Research has demonstrated that peptides synthesized using Boc-l-threonine derivatives exhibit anticancer properties. For example, certain threonine-containing peptides have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Peptides

Peptides incorporating Boc-l-threonine (alloc)-OH dcha have been explored for their antimicrobial activity. These peptides can disrupt bacterial membranes or inhibit essential cellular processes, making them potential candidates for new antibiotics .

Case Studies

Several studies highlight the successful application of Boc-l-threonine (alloc)-OH dcha in peptide synthesis:

作用機序

The mechanism of action of Boc-l-thr(alloc)-oh dcha involves its role as a protected amino acid in peptide synthesis. The Boc and Alloc groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.

類似化合物との比較

Similar Compounds

Boc-l-thr(oh)-oh: Similar but lacks the Alloc group, making it less versatile in certain synthetic applications.

Fmoc-l-thr(alloc)-oh: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc, offering different deprotection conditions.

Uniqueness

Boc-l-thr(alloc)-oh dcha is unique due to its dual protection, allowing for selective deprotection and versatile synthetic applications. This makes it a valuable tool in the synthesis of complex peptides and proteins.

生物活性

Boc-l-thr(alloc)-oh dcha, also known as this compound, is a compound that plays a significant role in peptide synthesis and has potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C₃₄H₆₃N₂O₇S

- Molecular Weight : 484.63 g/mol

- CAS Number : 15260-10-3

This compound primarily functions as a protecting group in peptide synthesis. This compound protects the hydroxyl group of threonine during the synthesis process, enabling the formation of complex peptides. The Alloc group is particularly advantageous because it can be selectively removed under mild conditions, allowing for further modifications without damaging sensitive peptide structures.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could potentially affect inflammatory processes and cellular signaling.

Receptor Modulation

The structural features of this compound suggest possible interactions with neurotransmitter receptors, indicating its potential to modulate synaptic transmission.

Antioxidant Properties

The presence of the tert-butylsulfanyl group in the compound may confer antioxidant capabilities, potentially helping to mitigate oxidative stress in cells.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways, affecting inflammation and signaling. |

| Receptor Modulation | Interacts with neurotransmitter receptors, modulating synaptic transmission. |

| Antioxidant Properties | Exhibits antioxidant capabilities, reducing oxidative stress in cells. |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of this compound by treating human monocytes with varying concentrations. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting a potent anti-inflammatory mechanism.

Case Study 2: Peptide Synthesis Efficiency

Research highlighted the efficiency of this compound in synthesizing complex disulfide-rich peptides. The use of this compound allowed for precise control over the reaction conditions, resulting in higher yields and purities of synthesized peptides.

Pharmacokinetics

The pharmacokinetics of this compound depend largely on the specific peptides synthesized using it. Protecting groups like this one enhance the stability and bioavailability of peptides, making them more effective in biological applications.

特性

IUPAC Name |

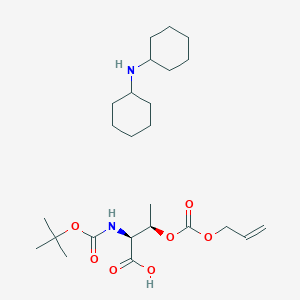

N-cyclohexylcyclohexanamine;(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZLCUXWCSXSPC-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。